molecular formula C16H14N2O2 B12127688 1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde CAS No. 143583-32-8

1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde

Cat. No.: B12127688
CAS No.: 143583-32-8
M. Wt: 266.29 g/mol
InChI Key: YSZWSZZJGUQLCD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxaldehyde group at the 4-position, two methyl groups at the 1- and 3-positions, and a 2-naphthalenyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-5-(2-naphthalenyloxy)pyrazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carboxaldehyde group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-phenoxy-
  • 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(4-methoxyphenyl)-
  • 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-fluorophenyl)-

Comparison: 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(2-naphthalenyloxy)- is unique due to the presence of the 2-naphthalenyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

CAS No.

143583-32-8

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1,3-dimethyl-5-naphthalen-2-yloxypyrazole-4-carbaldehyde

InChI

InChI=1S/C16H14N2O2/c1-11-15(10-19)16(18(2)17-11)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3

InChI Key

YSZWSZZJGUQLCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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